molecular formula C8H11ClN2O B13545127 [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol

[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol

Cat. No.: B13545127
M. Wt: 186.64 g/mol
InChI Key: SMPXIULPWZZIHS-UHFFFAOYSA-N
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Description

[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol is a chemical compound belonging to the pyrimidine family. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a chloro group at position 2, an isopropyl group at position 6, and a methanol group at position 4 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and isopropylamine.

    Alkylation: The 2-chloropyrimidine undergoes alkylation with isopropylamine to introduce the isopropyl group at position 6.

    Hydroxymethylation: The resulting intermediate is then subjected to hydroxymethylation using formaldehyde and a suitable base to introduce the methanol group at position 4.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines.

Major Products

    Oxidation: The major products include [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]formaldehyde and [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]carboxylic acid.

    Reduction: The major product is [2-Hydro-6-(propan-2-yl)pyrimidin-4-yl]methanol.

    Substitution: The major products depend on the nucleophile used, such as [2-Amino-6-(propan-2-yl)pyrimidin-4-yl]methanol when using amines.

Scientific Research Applications

[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol has various applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The isopropyl group and methanol group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [2-Chloro-6-methylpyrimidin-4-yl]methanol
  • [2-Chloro-6-ethylpyrimidin-4-yl]methanol
  • [2-Chloro-6-(tert-butyl)pyrimidin-4-yl]methanol

Uniqueness

Compared to similar compounds, [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol has a unique combination of substituents that confer specific chemical and biological properties. The isopropyl group at position 6 provides steric hindrance, which can influence the compound’s reactivity and binding interactions. The presence of the methanol group at position 4 allows for further functionalization and derivatization.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

(2-chloro-6-propan-2-ylpyrimidin-4-yl)methanol

InChI

InChI=1S/C8H11ClN2O/c1-5(2)7-3-6(4-12)10-8(9)11-7/h3,5,12H,4H2,1-2H3

InChI Key

SMPXIULPWZZIHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1)CO)Cl

Origin of Product

United States

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